molecular formula C5H9FO2 B149681 3-Fluoro-2,2-dimethylpropanoic acid CAS No. 64241-77-6

3-Fluoro-2,2-dimethylpropanoic acid

Cat. No.: B149681
CAS No.: 64241-77-6
M. Wt: 120.12 g/mol
InChI Key: CKRJGDYKYQUNIM-UHFFFAOYSA-N
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Description

Reference standard for PET tracer [18F]PIA

Scientific Research Applications

Transition-Metal-Free Synthesis in Drug Discovery

  • Transition-Metal-Free Decarboxylation : A study by Liu, Huang, Qing, and Xu (2018) demonstrated the use of 3,3,3-trifluoro-2,2-dimethylpropanoic acid in the transition-metal-free decarboxylation process. This method synthesized C(CF3)Me2-containing heteroarenes without requiring a transition-metal catalyst, which has potential applications in the drug discovery process (Liu, Huang, Qing, & Xu, 2018).

Biodegradation Studies

  • Biodegradation of β-Cyfluthrin : Saikia, Das, Patel, Niwas, Singh, and Gopal (2005) investigated the biodegradation of β-cyfluthrin, a pesticide containing elements similar to 3-Fluoro-2,2-dimethylpropanoic acid. They studied its degradation by Pseudomonas stutzeri and identified intermediates in the process, providing insights into environmental remediation techniques (Saikia et al., 2005).

Fluorescent Amino Acid Research

  • Genetically Encoded Fluorescent Amino Acid : Summerer, Chen, Wu, Deiters, Chin, and Schultz (2006) reported the biosynthetic incorporation of a fluorescent amino acid, which shares structural similarities with this compound, into proteins. This has applications in studying protein structure and dynamics (Summerer et al., 2006).

Synthesis of Heteroarenes for Drug Discovery

  • Synthesis of CMe2CF3-Containing Heteroarenes : Shi, Liu, Wang, Huang, Qing, and Xu (2018) developed a method using 3,3,3-trifluoro-2,2-dimethylpropanoic acid for the synthesis of CMe2CF3-containing heteroarenes. This method is beneficial in drug discovery due to its efficient synthesis of previously unknown heteroarenes (Shi et al., 2018).

Quantum Dot Synthesis

  • Regulating Properties of Quantum Dots : Ma, Fang, Bai, and Guo (2013) explored the use of 3-mercapto-2,2-dimethylpropanoic acid in the synthesis of CdTe quantum dots. The study highlighted the impact of methyl side groups of mercapto acids on the properties of quantum dots, which is relevant for materials science and nanotechnology applications (Ma, Fang, Bai, & Guo, 2013).

Antineoplastic Research

  • Cinnamic Acids and Their Dimers in Breast Cancer Cells : Hunke, Martinez, Kashyap, Bokoskie, Pattabiraman, and Chandra (2018) studied the cytotoxicity of cinnamic acid dimers in breast cancer cells. They found that compounds like 3-fluoro cinnamic acid dimer exhibited higher cytotoxicity than their parent monomers, suggesting potential for novel antineoplastic compounds (Hunke et al., 2018).

Pharmaceutical Intermediate Synthesis

  • Efficient Preparation of Pharmaceutical Intermediates : Kwak, Kanter, Wang, and Liu (2009) developed a Negishi coupling protocol using 3-aryl-2,2-dimethylpropanoates, facilitating the synthesis of key pharmaceutical intermediates. This method provides easy access to intermediates often requiring complex multi-step synthesis (Kwak, Kanter, Wang, & Liu, 2009).

HDAC Inhibitor Synthesis

  • Triazolyl-2,2-Dimethyl-3-Phenylpropanoates as HDAC Inhibitors : El-Rayes, M S, A, Fathalla, Ali (2019) reported on the synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates. These compounds are potential histone deacetylase inhibitors, significant in cancer treatment (El-Rayes et al., 2019).

Safety and Hazards

The safety information for 3-Fluoro-2,2-dimethylpropanoic acid indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding ingestion and inhalation .

Properties

IUPAC Name

3-fluoro-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRJGDYKYQUNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517968
Record name 3-Fluoro-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64241-77-6
Record name 3-Fluoro-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2,2-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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